2-Bromo-1-(5-methylfuran-2-YL)ethanone

Descripción general

Descripción

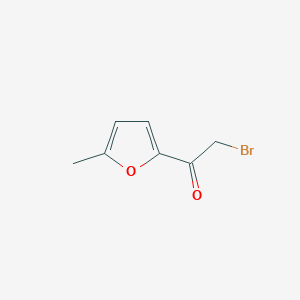

2-Bromo-1-(5-methylfuran-2-yl)ethanone is an organic compound with the molecular formula C7H7BrO2 It is a brominated derivative of ethanone, featuring a furan ring substituted with a methyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Bromo-1-(5-methylfuran-2-yl)ethanone can be synthesized through several methods. One common approach involves the bromination of 1-(5-methylfuran-2-yl)ethanone. The reaction typically employs bromine (Br2) as the brominating agent in the presence of a solvent such as acetic acid or dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and reactant concentrations, can optimize the production process.

Análisis De Reacciones Químicas

Types of Reactions

2-Bromo-1-(5-methylfuran-2-yl)ethanone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

Oxidation Reactions: The furan ring can be oxidized under specific conditions to yield corresponding furan derivatives.

Reduction Reactions: The carbonyl group in the ethanone moiety can be reduced to form alcohols.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products

Substitution: Formation of azides, thiocyanates, or other substituted derivatives.

Oxidation: Formation of furan-2,5-dione or other oxidized furan derivatives.

Reduction: Formation of 1-(5-methylfuran-2-yl)ethanol.

Aplicaciones Científicas De Investigación

Synthesis of 2-Bromo-1-(5-methylfuran-2-YL)ethanone

The compound can be synthesized through bromination reactions involving 5-methyl-2-acetylfuran. The typical reaction conditions include the use of bromine in solvents such as 1,4-dioxane or diethyl ether at ambient temperatures. The yield reported for this synthesis can reach up to 87% under optimized conditions .

Antimicrobial Properties

Research indicates that derivatives of 5-methylfuran and its brominated analogs exhibit antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics .

Inhibition of Enzymes

A notable study investigated the inhibition of Trypanothione reductase (TryR), an enzyme critical for the survival of certain parasites. The structure-activity relationship (SAR) revealed that modifications at specific positions on the furan ring could significantly enhance inhibitory potency. For instance, compounds incorporating the 5-methylfuran moiety demonstrated promising results, indicating that 2-bromo derivatives may also possess similar or enhanced activity .

Reagent in Chemical Reactions

This compound serves as a useful reagent in organic synthesis. It can be employed in the preparation of various heterocyclic compounds and derivatives, which are valuable in pharmaceuticals and agrochemicals. Its ability to participate in nucleophilic substitutions makes it a versatile building block for synthesizing more complex molecules .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 2-Bromo-1-(5-methylfuran-2-yl)ethanone involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the furan ring and carbonyl group can engage in various chemical transformations. These interactions can modulate biological pathways and influence the compound’s activity in biological systems.

Comparación Con Compuestos Similares

Similar Compounds

- 2-Bromo-1-(2-furyl)ethanone

- 2-Bromo-1-(3-methylfuran-2-yl)ethanone

- 2-Bromo-1-(5-ethylfuran-2-yl)ethanone

Uniqueness

2-Bromo-1-(5-methylfuran-2-yl)ethanone is unique due to the presence of a methyl group on the furan ring, which can influence its reactivity and interactions compared to other brominated ethanone derivatives. This structural variation can lead to distinct chemical and biological properties, making it a valuable compound for specific applications.

Actividad Biológica

2-Bromo-1-(5-methylfuran-2-yl)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the available literature on its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C₇H₇BrO₂

- Molecular Weight : 203.033 g/mol

- CAS Number : 1634-53-3

- Structure : The compound contains a bromine atom and a furan ring, which are significant for its biological activity.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties . Studies indicate that compounds with similar structures exhibit significant antibacterial effects against various pathogens. For instance, the presence of the furan moiety is often associated with increased antimicrobial activity due to its ability to interact with microbial cell membranes or inhibit essential enzymes.

Table 1: Antimicrobial Activity Comparison

| Compound | Pathogen Tested | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | 32 | |

| 5-Methylfuran derivatives | E. coli | 15 | |

| 2-Acetyl-5-methylfuran | Salmonella spp. | 20 |

Anticancer Properties

Recent research has suggested that compounds containing furan rings may exhibit anticancer properties . The mechanism often involves the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

Case Study: In Vitro Evaluation

In a study evaluating the cytotoxic effects of various furan derivatives, including 2-bromo derivatives, it was found that these compounds significantly inhibited the growth of several cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 to 25 µM, indicating potent activity compared to standard chemotherapeutics.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : It can induce oxidative stress in cells, leading to apoptosis.

- DNA Interaction : Similar compounds have shown the ability to intercalate with DNA, disrupting replication and transcription processes.

Research Findings

A comprehensive review of literature reveals that:

- Synergistic Effects : When combined with other antimicrobial agents, such as tetracycline or aminoglycosides, 2-bromo derivatives can enhance efficacy against resistant strains.

- Toxicity Studies : Initial toxicity assessments indicate that while the compound shows promising biological activity, further studies are needed to evaluate its safety profile in vivo.

Propiedades

IUPAC Name |

2-bromo-1-(5-methylfuran-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO2/c1-5-2-3-7(10-5)6(9)4-8/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWJPAIWNJRAWKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10455800 | |

| Record name | 2-Bromo-1-(5-methylfuran-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10455800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1634-53-3 | |

| Record name | 2-Bromo-1-(5-methylfuran-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10455800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.